Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a tetrahydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo analogs .
Biological Activity
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 300799-46-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its inhibitory effects on specific enzymes and its cytotoxicity profile.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidone derivatives, characterized by the presence of a thioxo group and a methoxy-substituted phenyl ring. Its molecular formula is C17H22N2O3S, with a molecular weight of 334.43 g/mol. The structural features contribute to its biological properties and interaction with various biological targets.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. In vitro assays have demonstrated that the compound exhibits non-competitive inhibition against TP, with an IC50 value indicative of moderate potency:
Compound | IC50 (µM) | Mode of Inhibition |
---|---|---|
This compound | 314.0 ± 0.90 | Non-competitive |
Standard Inhibitor (7-deazaxanthine) | 41.0 ± 1.63 | Non-competitive |
These findings suggest that the compound could be optimized for further development as an anti-cancer agent by targeting angiogenesis pathways .
Cytotoxicity Evaluation
The cytotoxic effects of the compound were assessed using the MTT assay on 3T3 mouse fibroblast cells. The results indicated that this compound was non-cytotoxic at concentrations up to 500 µM. This non-toxicity is crucial for its potential therapeutic applications, as it suggests a favorable safety profile in normal cell lines .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and TP. The studies suggest that the compound occupies a position proximal to the catalytic site of TP, which is essential for its inhibitory action. The presence of the methoxy group on the phenyl ring appears to enhance binding affinity and selectivity towards TP .
Case Studies and Research Findings
In a broader context, dihydropyrimidone derivatives have been evaluated for their antioxidant properties alongside their enzyme inhibition capabilities. For instance, compounds similar to this compound were tested for free radical scavenging activities. One study reported that certain derivatives showed significant antioxidant activity with IC50 values comparable to known antioxidants .
Properties
Molecular Formula |
C17H22N2O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23) |
InChI Key |
YITQOOKFSRLLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.